molecular formula C11H10F3NO3 B12069560 Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone

Cat. No.: B12069560
M. Wt: 261.20 g/mol
InChI Key: CTZTXNOUCJFFHI-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features an azetidine ring, a hydroxy group, and a trifluoromethoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of azetidine with 4-hydroxy-2-trifluoromethoxy-benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

azetidin-1-yl-[4-hydroxy-2-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)18-9-6-7(16)2-3-8(9)10(17)15-4-1-5-15/h2-3,6,16H,1,4-5H2

InChI Key

CTZTXNOUCJFFHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F

Origin of Product

United States

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